![molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5](/img/structure/B1625633.png)
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, also known as BICN or SR 95531, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of diazabicycloalkanes. BICN has been extensively studied for its potential applications in neuroscience research, particularly in the study of GABAergic neurotransmission.
Scientific Research Applications
Synthesis of Natural Compounds
The structure of [3,7]‐diazabicyclo[3.3.1]nonane is found in several naturally occurring alkaloids such as (−)‐sparteine and (−)‐cytisine alkaloids. It is used in the synthesis of these molecules, which are significant in various biological processes .
Biological Applications
Azabicyclo[3.3.1]nonane derivatives have diverse biological applications. Specifically, 1-azabicyclo[3.3.1]nonanes are useful in treating psychotic and neurodegenerative disorders .
Catalysis in Organic Chemistry
Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis, which is crucial for producing chiral substances used in pharmaceuticals .
Anticancer Research
Some bicyclo[3.3.1]nonane derivatives have shown potential as potent anticancer entities, making them an area of interest for cancer research .
Ion Receptors and Metallocycles
These compounds are also explored for their applications as ion receptors and metallocycles, which have implications in materials science and molecular engineering .
Molecular Tweezers
The structural properties of bicyclo[3.3.1]nonane derivatives make them suitable for use as molecular tweezers, which are tools used to manipulate molecules .
Positive Allosteric Modulators of AMPA Receptors
A new class of positive allosteric modulators of AMPA receptors from the class of 3,7-diazabicyclo[3.3.1]nonane derivatives has been studied for their effects on neurotransmission and potential therapeutic applications .
AMPA Receptor Binding
Compounds based on 3,7-diazabicyclo[3.3.1]nonans bind to AMPA receptors at a different location than other known PAM AMPA, indicating unique interactions and potential for novel drug development .
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . The AMPA receptor is a type of glutamate receptor that plays a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane interacts with its target, the AMPA receptor, in a unique way. It binds to the AMPA receptors at a fundamentally different location than other known positive allosteric modulators (PAMs) of AMPA . This unique interaction is based on the tricyclic structure of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane .
Biochemical Pathways
The interaction of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane with the AMPA receptor affects the glutamatergic system . This system is involved in the formation of cognitive functions and memory . The compound’s interaction with the AMPA receptor leads to modulation of these pathways, resulting in potential therapeutic effects .
Result of Action
The molecular and cellular effects of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane’s action are primarily related to its modulation of the AMPA receptor . By binding to the AMPA receptor, it can influence the receptor’s activity and potentially enhance cognitive functions and memory .
properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITWOSDOCHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516731 | |
Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
69407-32-5 | |
Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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